molecular formula C12H17Cl2NO B1456239 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride CAS No. 1220035-55-1

3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1456239
M. Wt: 262.17 g/mol
InChI Key: QGJNKRDDHYGIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a chloro-dimethylphenyl group via an ether linkage . It contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic ether, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride include a molecular weight of 262.17 g/mol. For detailed physical and chemical properties, it is recommended to refer to the manufacturer’s product details or relevant scientific literature.

Scientific Research Applications

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have been synthesized using different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

The biological activity of these compounds can vary depending on the spatial orientation of substituents and the different stereoisomers . For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, have been found to be competitive inhibitors of EGFR and VEGFR .

Safety And Hazards

The safety data sheet (SDS) for 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards, protective measures, and safety precautions for handling this chemical.

properties

IUPAC Name

3-(2-chloro-4,6-dimethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-8-5-9(2)12(11(13)6-8)15-10-3-4-14-7-10;/h5-6,10,14H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNKRDDHYGIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride

CAS RN

1220035-55-1
Record name Pyrrolidine, 3-(2-chloro-4,6-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.